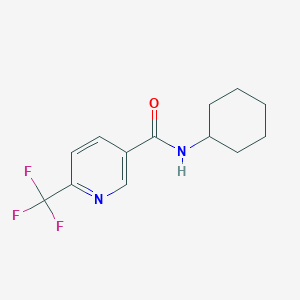
1-benzyl-5,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzyl-5,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a compound belonging to the class of tetrahydroisoquinolines, which are significant due to their diverse biological activities and potential therapeutic applications. This compound features a benzyl group and two methoxy groups attached to the isoquinoline core, making it a unique structure with potential for various chemical and biological studies .
Preparation Methods
The synthesis of 1-benzyl-5,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline can be achieved through several synthetic routes. One common method involves the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline core . Industrial production methods often involve optimizing reaction conditions such as temperature, solvent, and catalyst to maximize yield and purity .
Chemical Reactions Analysis
1-benzyl-5,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzyl position. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It exhibits biological activities against pathogens and has potential as an antimicrobial agent.
Medicine: Research suggests it may have neuroprotective effects and could be explored for treating neurodegenerative diseases.
Industry: It is used in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-benzyl-5,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways. It can modulate neurotransmitter levels in the brain, potentially offering neuroprotective effects. The compound may also inhibit certain enzymes, contributing to its antimicrobial properties .
Comparison with Similar Compounds
Similar compounds include other tetrahydroisoquinoline derivatives such as:
1,2,3,4-Tetrahydroisoquinoline: A simpler structure without the benzyl and methoxy groups.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Lacks the benzyl group but has similar methoxy substitutions.
1-Benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline: Similar structure but with different methoxy group positions. The uniqueness of 1-benzyl-5,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline lies in its specific substitution pattern, which influences its chemical reactivity and biological activity
Properties
Molecular Formula |
C18H21NO2 |
|---|---|
Molecular Weight |
283.4 g/mol |
IUPAC Name |
1-benzyl-5,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C18H21NO2/c1-20-16-8-9-17(21-2)18-14(16)10-11-19-15(18)12-13-6-4-3-5-7-13/h3-9,15,19H,10-12H2,1-2H3 |
InChI Key |
JXBGBNUEKURSRY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2CCNC(C2=C(C=C1)OC)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Methyl 3-{4-[(3-fluorophenyl)methoxy]phenyl}but-2-enoate](/img/structure/B8673534.png)


![2(3H)-Thiazolimine, 5-methyl-3-[3-(trifluoromethyl)phenyl]-](/img/structure/B8673550.png)


![[5-Fluoro-2-(methoxymethoxy)phenyl]methanol](/img/structure/B8673580.png)
